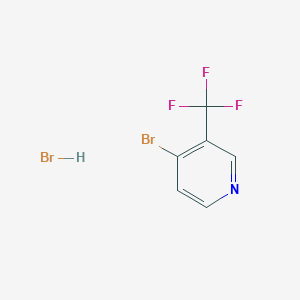

4-Bromo-3-(trifluoromethyl)pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

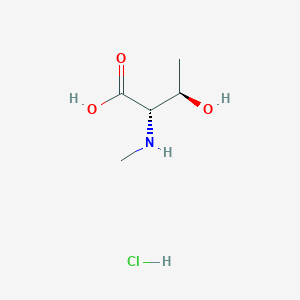

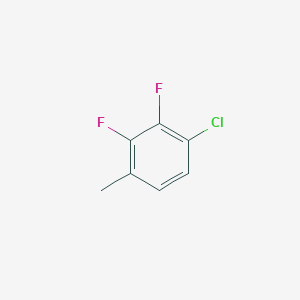

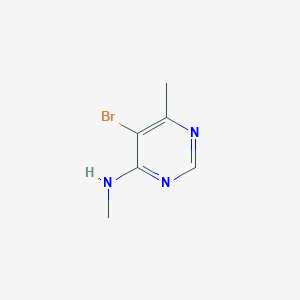

“4-Bromo-3-(trifluoromethyl)pyridine hydrobromide” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of the molecule isBr.FC(F)(F)c1cnccc1Br . This representation helps in understanding the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 197-209 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Spectroscopic and Optical Studies

Studies on similar bromo-trifluoromethylpyridine compounds have focused on their spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the vibrational frequencies, chemical shifts, and optimized geometric structures of such compounds, using density functional theory (DFT). Additionally, the non-linear optical (NLO) properties and HOMO-LUMO energies of these compounds have been examined, contributing to the field of optical materials science (H. Vural & M. Kara, 2017).

Synthetic Chemistry and Polymer Science

Research has also delved into the synthesis of hyperbranched polyelectrolytes from pyridine hydrobromide derivatives. Such studies provide insights into reaction kinetics, structural investigation via NMR spectroscopy, and the exploration of their properties. This contributes significantly to the development of new materials with potential applications in various industries (Sophie Monmoton et al., 2008).

Drug Synthesis Intermediates

Another area of application is in the synthesis of key intermediates for drug development. Compounds like 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide serve as crucial intermediates in the synthesis of pharmaceuticals, showcasing the role of such compounds in medicinal chemistry. For instance, the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in drug synthesis, underscores the importance of these compounds in the pharmaceutical industry (Jianyu Guo et al., 2015).

Molecular Structure and Functionalization

Further research includes the investigation of molecular structures through crystallography and the exploration of functionalization strategies for pyridine and its derivatives. This research aids in understanding the chemical behavior of these compounds and developing methods for their modification and application in various chemical syntheses (A. Kolomeitsev et al., 1996).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Trifluoromethylpyridines are known to interfere with the biochemistry of respiration . More research is required to elucidate the exact pathways influenced by this compound.

Result of Action

It is known that trifluoromethylpyridines exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Propriétés

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.BrH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFEMQDYMMYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717762 |

Source

|

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138011-21-8 |

Source

|

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.